

An In-depth Technical Guide to the Chemical Composition Analysis of Petroleum Rectificatum

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cocculine*

Cat. No.: *B1259775*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical composition analysis of Petroleum rectificatum, a rectified petroleum spirit used in pharmaceutical, particularly homeopathic, preparations. Due to the limited availability of specific quantitative data for Petroleum rectificatum in the public domain, this document synthesizes information from the analysis of analogous petroleum distillates and outlines the standard analytical methodologies applicable for its characterization. The guide details the expected chemical constituents, experimental protocols for analysis with a focus on gas chromatography-mass spectrometry (GC-MS), and relevant pharmacopoeial tests. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control, characterization, and regulatory assessment of products containing Petroleum rectificatum.

Introduction

Petroleum rectificatum is a purified fraction of crude oil obtained through a process of rectification, or fractional distillation. It is described in various pharmacopoeias, including the European Pharmacopoeia and the German Homeopathic Pharmacopoeia, indicating its use in medicinal products.^[1] As a complex substance derived from petroleum, its chemical composition is intricate, primarily consisting of a mixture of hydrocarbons. A thorough

understanding of its chemical makeup is critical for ensuring the quality, safety, and efficacy of pharmaceutical products in which it is an ingredient.

This guide provides a framework for the chemical composition analysis of Petroleum rectificatum, focusing on the identification and quantification of its constituent compounds.

Expected Chemical Composition

Petroleum rectificatum is characterized as a petroleum spirit with a specific boiling range, which sources suggest may be in the region of 180°C to 220°C.^[2] Petroleum distillates within this boiling range are typically composed of a complex mixture of saturated and aromatic hydrocarbons with carbon numbers predominantly in the C9 to C12 range.

The expected chemical composition can be broadly categorized as follows:

- Alkanes (Paraffins): These are saturated hydrocarbons, which can be further divided into:
 - Normal Alkanes (n-alkanes): Straight-chain hydrocarbons.
 - Iso-alkanes (Isoparaffins): Branched-chain hydrocarbons.
- Cycloalkanes (Naphthenes): Saturated cyclic hydrocarbons.
- Aromatic Hydrocarbons: Hydrocarbons containing one or more benzene rings.

The relative proportions of these hydrocarbon classes can vary depending on the crude oil source and the specific rectification process used.

Table 1: Representative Chemical Composition of a Petroleum Distillate (Boiling Range 180-220°C)

Compound Class	Sub-Class	Carbon Number Range	Representative Compounds	Estimated Abundance (%)
Alkanes	n-Alkanes	C9 - C13	Nonane, Decane, Undecane, Dodecane, Tridecane	30 - 50
Iso-alkanes	C9 - C13	Branched isomers of Nonane, Decane, etc.		20 - 40
Cycloalkanes	C9 - C12	Alkyl-substituted cyclopentanes and cyclohexanes		10 - 20
Aromatics	C9 - C12	Alkylbenzenes (e.g., Trimethylbenzen es, Tetramethylbenz enes), Naphthalene, Alkylnaphthalene s	5 - 15	
Other Compounds	Sulfur Compounds	-	Thiophenes, Benzothiophenes	< 1
Nitrogen Compounds	-	Pyridines, Quinolines		< 0.5
Oxygenated Compounds	-	Phenols, Carboxylic Acids		< 0.5

Note: This table presents an estimated composition based on typical petroleum distillates in a similar boiling range. The exact composition of Petroleum rectificatum must be confirmed by empirical analysis.

Experimental Protocols for Chemical Analysis

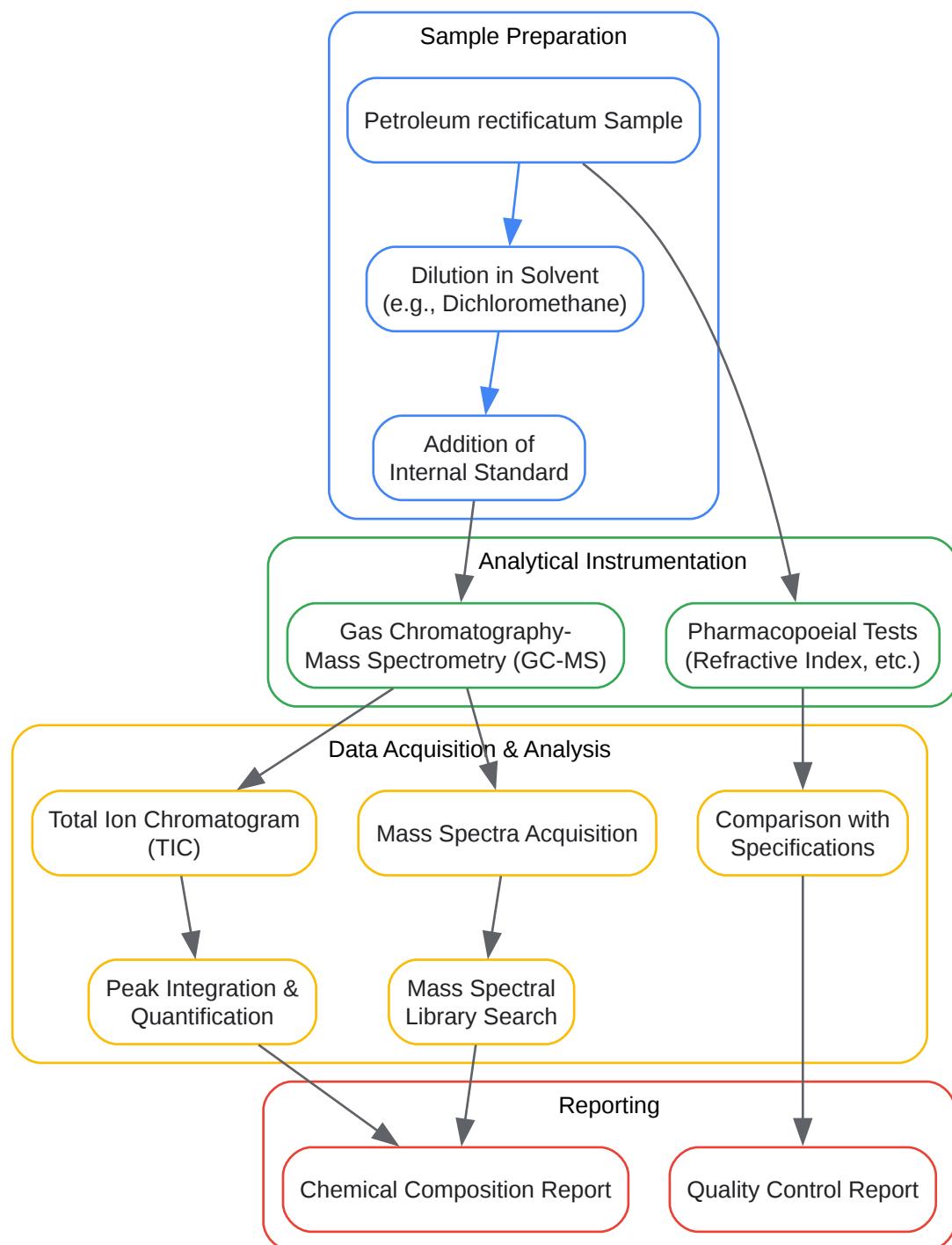
A multi-faceted analytical approach is necessary for the comprehensive characterization of Petroleum rectificatum. This includes both chromatographic techniques for detailed compositional analysis and standard pharmacopoeial tests for quality control.

GC-MS is the cornerstone technique for the detailed analysis of volatile and semi-volatile hydrocarbon mixtures like Petroleum rectificatum. It allows for the separation, identification, and quantification of individual components.

Methodology:

- Sample Preparation:
 - Accurately weigh a sample of Petroleum rectificatum.
 - Dilute the sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to a known concentration.
 - If necessary, add an internal standard for quantitative analysis.
- Gas Chromatography (GC) Conditions:
 - Injector: Split/splitless injector, operated at a temperature sufficient to ensure complete vaporization of the sample (e.g., 250°C). A split injection is typically used to avoid column overload.
 - Carrier Gas: Helium or Hydrogen at a constant flow rate.
 - Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for hydrocarbon analysis. A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

- Oven Temperature Program: A programmed temperature ramp is used to elute compounds over a wide boiling range. For example, an initial temperature of 40°C held for 5 minutes, followed by a ramp of 5°C/minute to 300°C, and a final hold for 10 minutes.
- Mass Spectrometry (MS) Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra for library matching.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
 - Scan Range: A mass-to-charge ratio (m/z) range of 40-500 amu is typically sufficient to cover the expected components.
- Data Analysis:
 - Identification: Individual peaks in the chromatogram are identified by comparing their mass spectra with reference spectra in a comprehensive mass spectral library (e.g., NIST, Wiley). Retention indices can also be used for confirmation.
 - Quantification: The concentration of each identified compound can be determined by integrating the peak area and comparing it to the peak area of an internal or external standard. For complex mixtures, quantification by hydrocarbon group (e.g., total alkanes, total aromatics) is often performed.


Monographs for Petroleum rectificatum in pharmacopoeias will specify a set of tests to ensure its quality and identity. While the full monographs are not publicly detailed, common tests for such substances include:

- Refractive Index: This is a measure of how light bends as it passes through the substance and is a characteristic physical property. According to the European Pharmacopoeia, this is typically determined at 20°C using the D-line of sodium (589.3 nm).^[3]
- Distillation Range: This test determines the temperature range over which the substance boils, which is a critical parameter for a rectified spirit.

- Specific Gravity: The ratio of the density of the substance to the density of a reference substance (usually water).
- Appearance: Visual inspection for clarity, color, and presence of any particulate matter.
- Tests for Impurities: Specific tests to limit the presence of undesirable impurities such as acidic or alkaline substances, and certain aromatic compounds like benzene.

Visualization of Analytical Workflow

The following diagram illustrates a typical experimental workflow for the chemical composition analysis of Petroleum rectificatum.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the chemical composition analysis of Petroleum rectificatum.

Conclusion

The chemical composition analysis of Petroleum rectificatum is essential for ensuring its quality, consistency, and safety in pharmaceutical applications. While specific quantitative data for this substance is not readily available in the public domain, a robust analytical strategy based on GC-MS and pharmacopoeial tests can provide a comprehensive chemical profile. This guide outlines the expected composition and provides detailed methodologies that can be adapted by researchers and quality control professionals. Further investigation into the specific monographs of the European and German Homeopathic Pharmacopoeias is recommended for definitive analytical procedures and acceptance criteria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assets.hpra.ie [assets.hpra.ie]
- 2. researchgate.net [researchgate.net]
- 3. European Pharmacopoeia 2.2.6. Refractive Index | Anton Paar Wiki [wiki.anton-paar.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Composition Analysis of Petroleum Rectificatum]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1259775#chemical-composition-analysis-of-petroleum-rectificatum>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com